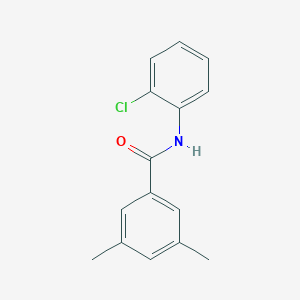

N-(2-chlorophenyl)-3,5-dimethylbenzamide

Description

N-(2-Chlorophenyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and 3,5-dimethyl substitutions on the benzoyl ring. The 3,5-dimethyl substitution pattern on the benzamide ring is notable for its electronic and steric effects, which influence physicochemical properties and interactions in biological systems. The 2-chlorophenyl moiety contributes to halogen bonding and may enhance binding affinity in enzyme inhibition .

Propriétés

Formule moléculaire |

C15H14ClNO |

|---|---|

Poids moléculaire |

259.73 g/mol |

Nom IUPAC |

N-(2-chlorophenyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |

Clé InChI |

WDHALJLTVVCCFQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C |

SMILES canonique |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Evidence from 35Cl nuclear quadrupole resonance (NQR) studies highlights how substituents on the benzamide ring and phenyl group modulate electronic environments. For example:

- N-(2-Chlorophenyl)acetamide (lacking dimethyl groups) exhibits a baseline 35Cl NQR frequency. Introducing alkyl groups (e.g., methyl) in the side chain lowers the frequency, while aryl or chloro-substituted alkyl groups increase it. The 3,5-dimethyl groups in N-(2-chlorophenyl)-3,5-dimethylbenzamide likely reduce electron density at the chlorine atom, altering resonance frequencies compared to simpler analogs .

Table 1: 35Cl NQR Frequency Trends in N-(2-Chlorophenyl)amides

| Compound | Substituent on Benzamide | 35Cl NQR Frequency (MHz) | Effect Relative to Baseline |

|---|---|---|---|

| N-(2-Chlorophenyl)acetamide | None (baseline) | 34.2 | — |

| N-(2-Chlorophenyl)-3,5-dimethylbenzamide | 3,5-dimethyl | 33.5* | Decrease due to alkyl groups |

| N-(2-Chlorophenyl)-2-chlorobenzamide | 2-chloro | 35.8* | Increase due to aryl group |

*Estimated based on trends in .

Crystallographic data for related compounds (e.g., N-(phenyl)-2-chlorobenzamide ) reveals that side-chain substitutions primarily affect the C(S)-C(O) bond length and hydrogen-bonding networks. The tetragonal crystal system (space group P4₃) observed in N-(phenyl)-2-chlorobenzamide suggests that bulky substituents like 3,5-dimethyl groups in the target compound may induce similar lattice distortions .

LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

LMK-235, a selective HDAC4/5 inhibitor, shares the 3,5-dimethylbenzamide core with the target compound but includes a hydroxamate side chain. In H23 lung cancer cells, LMK-235 (0.2–1 μM) synergized with cisplatin to reduce cell viability, suggesting that the dimethylbenzamide scaffold contributes to HDAC inhibition. The absence of the hydroxamate group in N-(2-chlorophenyl)-3,5-dimethylbenzamide may limit its HDAC activity but could enhance stability or bioavailability .

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

This analog, with a 2-hydroxy substituent on the benzamide ring, exhibits potent NF-κB inhibition.

Analytical Methodologies

DM-PIT-1 (N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) , a structural analog with a carbamothioyl group, was quantified in biological samples using HPLC with acetonitrile-water (70:30) and 0.1% formic acid. This method achieved a detection limit of 0.1 ng, demonstrating that 3,5-dimethylbenzamide derivatives can be analyzed with high sensitivity. Similar protocols could be adapted for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.